4-bromo-N-methyl-3-nitropyridin-2-amine
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Overview
Description
4-bromo-N-methyl-3-nitropyridin-2-amine is a brominated and nitrated pyridine derivative with the molecular formula C6H6BrN3O2. This compound is characterized by the presence of a bromine atom, a nitro group, and a methylamino group attached to a pyridine ring. It is commonly used in various fields, including medicinal chemistry and materials science, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-3-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by bromination and methylation. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The subsequent steps involve bromination and methylation to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Oxidation Reactions: The methylamino group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Reduction: Iron and hydrochloric acid in ethanol and water at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: 4-bromo-3-amino-N-methylpyridin-2-amine.
Oxidation: Oxidized derivatives of the methylamino group.
Scientific Research Applications
4-bromo-N-methyl-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Research: Utilized in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the bromine and nitro groups enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine
- 5-bromo-2-methoxy-3-nitropyridine
- 3-bromo-2-chloro-6-methyl-5-nitropyridine
- 2-amino-3-bromo-5-nitropyridine
- 4-bromo-2-nitropyridin-3-amine
Uniqueness
4-bromo-N-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the bromine, nitro, and methylamino groups on the pyridine ring influences its reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C6H6BrN3O2 |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
4-bromo-N-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)4(7)2-3-9-6/h2-3H,1H3,(H,8,9) |
InChI Key |
JGSLLQIZVHNDQX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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